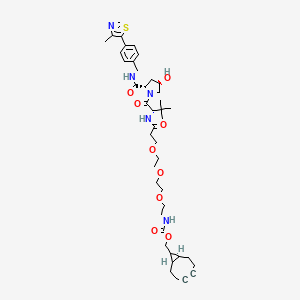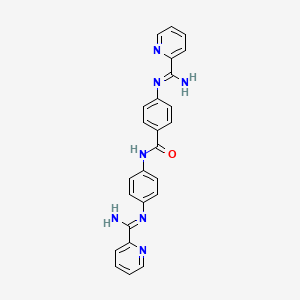
Antiparasitic agent-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiparasitic agent-18 is a compound known for its potent and selective antiprotozoal activity. It effectively inhibits various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani . This compound is primarily used in research settings to study its antiparasitic properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving selective reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. Given its primary use in research, large-scale production methods may not be as developed as those for commercially available drugs. The compound is typically produced in specialized laboratories with controlled conditions to ensure purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Antiparasitic agent-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its antiparasitic activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, affecting its properties and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antiparasitic activity, while substitution reactions can produce compounds with different functional groups that may enhance or reduce efficacy .
Wissenschaftliche Forschungsanwendungen
Antiparasitic agent-18 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of antiparasitic compounds.
Biology: Investigated for its effects on protozoan parasites and potential mechanisms of action.
Medicine: Explored as a potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of new antiparasitic drugs and formulations
Wirkmechanismus
The mechanism of action of Antiparasitic agent-18 involves targeting specific molecular pathways in protozoan parasites. The compound interferes with essential biological processes, leading to the inhibition of parasite growth and survival. Key molecular targets include enzymes involved in energy production and cellular metabolism . By disrupting these pathways, this compound effectively eliminates the parasites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings have shown similar antiparasitic activity against protozoan parasites.
Benzofuran Derivatives: These compounds have also demonstrated antiparasitic properties and are being explored as potential therapeutic agents.
Uniqueness
Antiparasitic agent-18 stands out due to its potent and selective activity against a broad range of protozoan parasites. Its unique chemical structure and mechanism of action make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H21N7O |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
4-[[amino(pyridin-2-yl)methylidene]amino]-N-[4-[[amino(pyridin-2-yl)methylidene]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H21N7O/c26-23(21-5-1-3-15-28-21)30-18-9-7-17(8-10-18)25(33)32-20-13-11-19(12-14-20)31-24(27)22-6-2-4-16-29-22/h1-16H,(H2,26,30)(H2,27,31)(H,32,33) |
InChI-Schlüssel |
ZUYUSBWVNHNMIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=C(C4=CC=CC=N4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
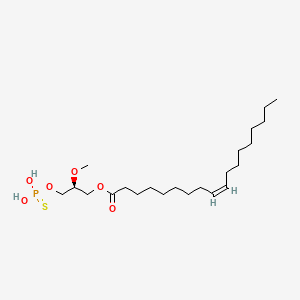


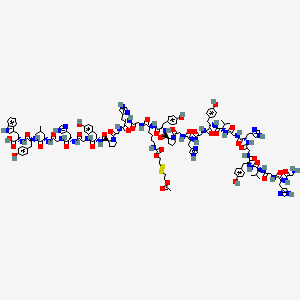
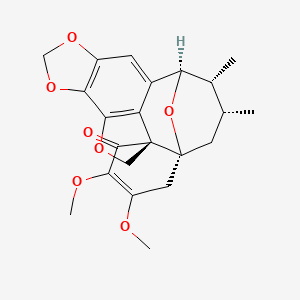

![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
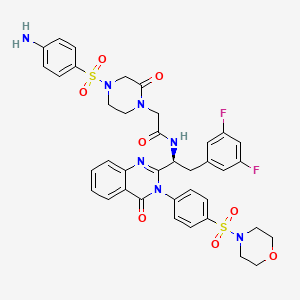

![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
